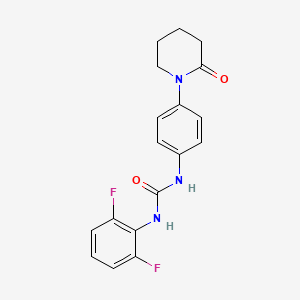

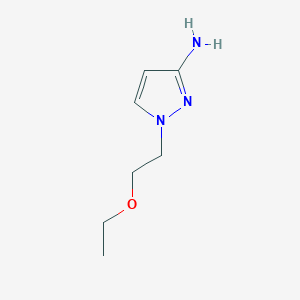

![molecular formula C11H12N2O2 B2971173 spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-48-6](/img/structure/B2971173.png)

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is a heterocyclic compound that contains a spiro-pyrrolidinone system and a pyridine moiety. It is part of the 1H-Pyrrolo[2,3-c]pyridine family .

Molecular Structure Analysis

The molecular structure of spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one includes a pyrrole ring and a pyrazine ring . The molecular formula is C11H12N2O2.Scientific Research Applications

Organocatalytic Synthesis and Biological Activities

- Enantioselective Organocatalytic Synthesis : The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity through an enantioselective organocatalytic approach has been demonstrated. This method provides a rapid synthesis route for derivatives exhibiting important biological activities, utilizing asymmetric catalytic three-component 1,3-dipolar cycloadditions under mild conditions. The process highlights the importance of spirooxindole derivatives in medicinal chemistry and diversity-oriented synthesis due to their significant biological activities (Chen et al., 2009).

Synthesis Strategies for Bioactive Compounds

- Construction of Spiro[pyrrolidine-3,3′-oxindoles] : Various strategies for synthesizing the spiro[pyrrolidine-3,3′-oxindole] ring system, found at the core of numerous alkaloids with significant biological activity, have been reported. These strategies are crucial for the synthesis of complex molecules like coerulescine, horsfiline, elacomine, and others, demonstrating the role of spiro[pyrrolidine-3,3′-oxindoles] in the development of bioactive molecules (Marti & Carreira, 2003).

Advanced Synthetic Approaches

- One-Pot Assembly of Spiro[pyrrolidine-3,3'-oxindoles] : A novel synthetic approach based on the cascade transformation of 3-(2-azidoethyl)oxindoles has been developed. This method allows for the efficient synthesis of spiro[pyrrolidine-3,3'-oxindoles] with various substituents, highlighting the versatility of these compounds in synthesizing biologically relevant molecules (Akaev et al., 2017).

Mechanism of Action

Target of Action

The primary targets of “spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one” are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

The compound interacts with its targets, FGFRs, and inhibits their activity . This inhibition disrupts the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The compound’s action disrupts this process, thereby inhibiting the FGFR signaling pathway .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

Properties

IUPAC Name |

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-1-4-12-7-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJHBRRDBGTETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=NC=C3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B2971091.png)

![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2971094.png)

![benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2971095.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide](/img/structure/B2971096.png)

![2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971097.png)

![6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2971100.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B2971108.png)